molecular formula C11H14FN B3223452 (S)-3-(4-Fluorophenyl)piperidine CAS No. 1217978-01-2

(S)-3-(4-Fluorophenyl)piperidine

Cat. No. B3223452
CAS RN: 1217978-01-2
M. Wt: 179.23
InChI Key: NKQDGXBXNNRWPR-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(4-Fluorophenyl)piperidine, commonly known as FPPP, is a chemical compound that belongs to the class of piperidine derivatives. FPPP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic science.

Mechanism of Action

The mechanism of action of FPPP is not well understood. However, it is believed to act as a dopamine receptor agonist, which may explain its potential use in medicinal chemistry and neuroscience research.
Biochemical and Physiological Effects:
FPPP has been shown to have various biochemical and physiological effects. In animal studies, FPPP has been shown to increase locomotor activity and induce stereotypy. FPPP has also been shown to increase dopamine release in the brain, which may explain its potential use as a dopamine receptor agonist.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPPP is its potential use as a reference standard for the analysis of designer drugs in forensic science. FPPP is also relatively easy to synthesize and purify, making it a cost-effective option for scientific research. However, FPPP has limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for FPPP research. One potential area of research is the development of FPPP analogs with improved solubility and potency. Another area of research is the investigation of FPPP's potential as a therapeutic agent for various diseases, including Parkinson's disease and schizophrenia. Additionally, FPPP could be used as a tool to study the effects of dopamine receptor agonists and antagonists on the brain.
Conclusion:
In conclusion, FPPP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FPPP have been discussed in this paper. FPPP has the potential to be a valuable tool for scientific research, and further investigation into its potential applications is warranted.

Scientific Research Applications

FPPP has been widely used in scientific research due to its potential applications in medicinal chemistry, neuroscience, and forensic science. In medicinal chemistry, FPPP has been studied for its potential use as an analgesic and anti-inflammatory agent. In neuroscience, FPPP has been used to study the effects of dopamine receptor agonists and antagonists on the brain. In forensic science, FPPP has been used as a reference standard for the analysis of designer drugs.

properties

IUPAC Name

(3S)-3-(4-fluorophenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQDGXBXNNRWPR-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(4-Fluorophenyl)piperidine
Reactant of Route 2
(S)-3-(4-Fluorophenyl)piperidine
Reactant of Route 3
(S)-3-(4-Fluorophenyl)piperidine
Reactant of Route 4
(S)-3-(4-Fluorophenyl)piperidine
Reactant of Route 5
(S)-3-(4-Fluorophenyl)piperidine
Reactant of Route 6
(S)-3-(4-Fluorophenyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.